RAC-(2R,3R)-2-METHYL-3-(TRIFLUOROMETHYL)MORPHOLINE

Description

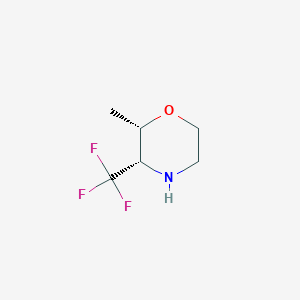

RAC-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine is a chiral morpholine derivative characterized by a six-membered morpholine ring with a methyl group at the 2R position and a trifluoromethyl (CF₃) group at the 3R position. Its molecular formula is C₆H₁₀F₃NO, with a molecular weight of 193.15 g/mol (calculated). The stereochemistry is defined by the cis configuration of the substituents, as evidenced by its InChIKey FQYGBPAJFYLRIB-WHFBIAKZSA-N and SMILES N1CCO[C@@H](C)[C@H]1C(F)(F)F .

Properties

IUPAC Name |

(2S,3S)-2-methyl-3-(trifluoromethyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c1-4-5(6(7,8)9)10-2-3-11-4/h4-5,10H,2-3H2,1H3/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYGBPAJFYLRIB-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NCCO1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](NCCO1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RAC-(2R,3R)-2-METHYL-3-(TRIFLUOROMETHYL)MORPHOLINE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a trifluoromethylated precursor with a morpholine derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

RAC-(2R,3R)-2-METHYL-3-(TRIFLUOROMETHYL)MORPHOLINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum oxide.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol. Substitution reactions can result in the formation of various substituted morpholine derivatives.

Scientific Research Applications

RAC-(2R,3R)-2-METHYL-3-(TRIFLUOROMETHYL)MORPHOLINE has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced stability and efficacy.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of RAC-(2R,3R)-2-METHYL-3-(TRIFLUOROMETHYL)MORPHOLINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors involved in disease processes. The morpholine ring may also contribute to the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The following table highlights structural distinctions between RAC-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine and a structurally related morpholine derivative described in :

| Property | This compound | (2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine |

|---|---|---|

| Substituents | Methyl (2R), CF₃ (3R) | Ethoxy-linked bis(trifluoromethyl)phenyl (2R), 4-fluorophenyl (3S) |

| Stereochemistry | cis (2R,3R) | Multiple stereocenters: (2R,3S) and (1R) configuration on the ethoxy group |

| Molecular Weight | 193.15 g/mol | ~518.3 g/mol (estimated) |

| Key Functional Groups | CF₃, methyl, morpholine ring | CF₃ (×3), fluorophenyl, ethoxy, morpholine ring |

Key Insights :

- The target compound has a simpler structure with fewer substituents, reducing steric hindrance compared to the bulkier ethoxy-linked bis(trifluoromethyl)phenyl group in the second compound.

- The cis configuration in the target compound may enhance ring planarity, whereas the additional stereocenters in the second compound could complicate synthetic routes and biological interactions .

Electronic and Physicochemical Properties

Electron-Withdrawing Effects

- Comparison Compound : Three CF₃ groups (two on phenyl, one on morpholine) amplify electron deficiency, likely increasing electrophilicity and altering solubility (e.g., logP ~4.5 vs. ~2.1 for the target compound, estimated) .

Lipophilicity and Solubility

Pharmacological Potential

- Target Compound: Limited direct studies, but analogous trifluoromethyl-morpholines show promise as kinase inhibitors due to CF₃-induced hydrogen bonding with ATP pockets .

- Comparison Compound : The fluorophenyl and CF₃-rich structure suggests utility in protease inhibition (e.g., HCV NS3/4A protease) where hydrophobic interactions dominate .

Catalytic and Industrial Use

- The target compound’s balance of electron withdrawal and steric accessibility makes it a candidate for asymmetric organocatalysis.

- The comparison compound’s bulkier structure may hinder catalysis but enhance selectivity in substrate binding.

Biological Activity

RAC-(2R,3R)-2-Methyl-3-(trifluoromethyl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

- IUPAC Name : RAC-(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine hydrochloride

- Molecular Formula : CHClFNO

- Molecular Weight : 206 Da

- LogP : 1.02

- Polar Surface Area : 21 Å

- Hydrogen Bond Acceptors : 2

- Hydrogen Bond Donors : 1

These properties suggest that the compound is relatively lipophilic and may exhibit significant interactions with biological membranes.

Antitumor Efficacy

A study highlighted the compound's role as a potential inhibitor for non-small cell lung cancer (NSCLC), particularly in cases resistant to gefitinib due to the EGFR T790M mutation. The compound demonstrated:

- Inhibition Concentration (IC) : 0.71 nM against EGFR T790M/L858R kinase.

- Selectivity Index (SI) : 631.9 for T790M mutants over wild-type EGFR.

This selectivity indicates that this compound could minimize side effects while effectively targeting resistant cancer cells .

The mechanism by which this compound exerts its antitumor effects involves selective inhibition of mutated EGFR pathways, which are crucial for tumor growth and proliferation. The high selectivity for mutant forms suggests that it may interfere with downstream signaling pathways that promote cancer cell survival and division.

Case Studies

-

Xenograft Models :

In murine models bearing H1975 xenografts (EGFR T790M/L858R), treatment with the compound resulted in significant tumor growth suppression without adverse effects on body weight, indicating a favorable safety profile . -

Comparative Studies :

Comparisons with existing treatments like gefitinib showed enhanced efficacy in resistant models, suggesting that modifications to the morpholine structure can lead to improved therapeutic profiles .

Data Table of Biological Activities

| Activity Type | Measurement | Result |

|---|---|---|

| Antitumor Efficacy | IC50 against EGFR T790M | 0.71 nM |

| Selectivity Index | SI (T790M vs Wild Type) | 631.9 |

| Tumor Growth Suppression | Weight Change in Mice | No significant change |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.